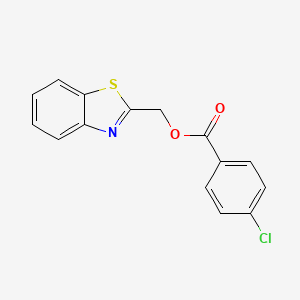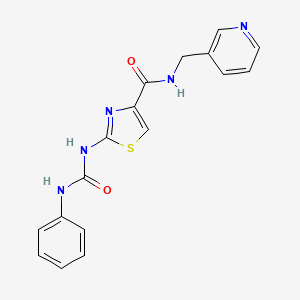
2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, also known as PTC-209, is a small molecule inhibitor that has been extensively researched for its potential as a cancer therapy. This compound was first synthesized in 2009 and has since been the subject of numerous studies investigating its mechanism of action and potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Thiazole-based pyridine derivatives, including structures similar to 2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, have been studied for their corrosion inhibition performance on mild steel in acidic environments. These compounds demonstrate significant inhibition efficiency, which is directly related to their concentration and inversely related to temperature. Their ability to act as both anodic and cathodic inhibitors, particularly emphasizing the former, suggests their potential as effective corrosion inhibitors. The protective film formed on mild steel surfaces by these inhibitors has been investigated using various spectroscopic techniques, supporting their application in corrosion protection (Chaitra, Mohana, & Tandon, 2016).
Antimicrobial and Antituberculosis Activity
Compounds with a structure similar to the one have been evaluated for their antimicrobial properties. Specific derivatives have shown promising activity against Mycobacterium tuberculosis, indicating their potential as novel GyrB inhibitors. This suggests a potential application in the treatment of tuberculosis, highlighting the importance of these compounds in developing new antimicrobial agents (Jeankumar et al., 2013).
Antifungal Activity
Pyrazole and thiazole derivatives, structurally related to 2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide, have been investigated for their growth inhibitory effects on various phytopathogenic fungi. These compounds exhibit differing sensitivity levels across different fungi species, with some demonstrating significant antifungal activities. This suggests their potential use in addressing fungal infections and diseases in plants, contributing to agricultural biosecurity (Vicentini, Romagnoli, Andreotti, & Mares, 2007).
Anticancer Activity
Research on pyridine thiazole derivatives has also ventured into the exploration of their anticancer properties. Studies involving Zinc(II) complexes with pyridine thiazole derivatives have shown that these compounds exhibit significant antimicrobial activity and present specificity towards certain cancer cell lines. This highlights their potential as novel bioactive materials for developing new cancer treatments (Xun-Zhong et al., 2020).
Propiedades
IUPAC Name |
2-(phenylcarbamoylamino)-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c23-15(19-10-12-5-4-8-18-9-12)14-11-25-17(21-14)22-16(24)20-13-6-2-1-3-7-13/h1-9,11H,10H2,(H,19,23)(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFDTIDFYNROCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenylureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

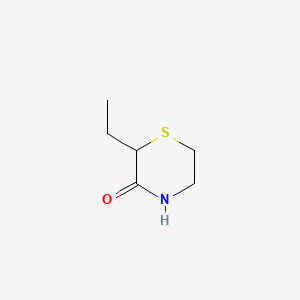

![4-(dimethylsulfamoyl)-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2458445.png)
![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2458446.png)
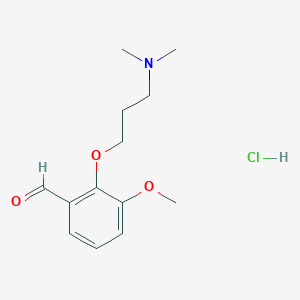
![Ethyl 3-[8-(4-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2458449.png)
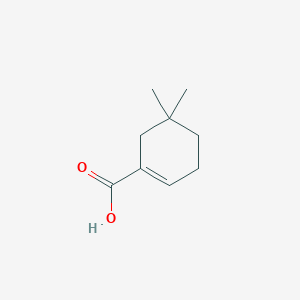
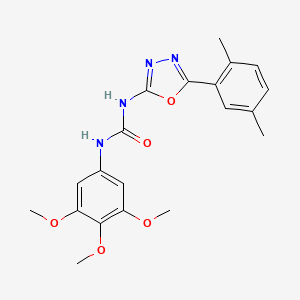
![ethyl 5-amino-1-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2458452.png)
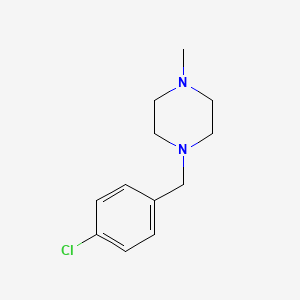
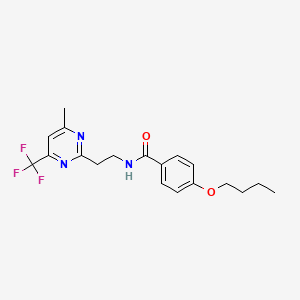
![5-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2458458.png)
![5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2458460.png)
